molecular formula C19H25NO2 B2686307 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 896855-38-2

5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Cat. No.: B2686307
CAS No.: 896855-38-2
M. Wt: 299.414
InChI Key: JIEIDDVGKNGOAO-UHFFFAOYSA-N
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Description

5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 3-chloropentane-2,4-dione to form N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride . This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. It can also interact with enzymes and receptors involved in various biological processes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-5-7-20(8-6-12)11-16-10-17(21)22-19-15(4)13(2)9-14(3)18(16)19/h9-10,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEIDDVGKNGOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322822
Record name 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896855-38-2
Record name 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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